htrP protein
Description
Properties
CAS No. |
143242-07-3 |
|---|---|
Molecular Formula |
C65H85N17O12 |
Synonyms |
htrP protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Htrp Proteins
Primary Sequence Analysis of HtrA Proteins
The primary structure, or amino acid sequence, is the foundational layer of a protein's architecture, providing the code for its assembly and folding.
The specific composition and sequence of amino acids in an HtrA protein determine its intrinsic physicochemical properties. For example, the prevalence of certain amino acids can predispose regions of the protein to form specific secondary structures; amino acids such as leucine, glutamate, and alanine are commonly found in alpha-helical structures, while valine, threonine, and isoleucine are more frequently observed in beta-sheets. quora.com
Sequence homology analysis provides insights into the evolutionary relationships between different HtrA proteins. The human HtrA family, comprising four members (HtrA1-4), serves as a clear example. HtrA1, HtrA3, and HtrA4 exhibit a close evolutionary relationship, underscored by significant similarities in their amino acid sequences and domain organization. nih.gov Tools like the Basic Local Alignment Search Tool (BLAST) are instrumental in these comparative analyses, allowing researchers to identify homologous proteins by comparing a query sequence against vast sequence databases. nih.govmolbiol-tools.cayoutube.com
| Comparison | Sequence Identity (%) | Sequence Similarity (%) |
|---|---|---|
| HtrA1 vs HtrA3 | ~50 | ~70 |
| HtrA1 vs HtrA4 | ~50 | ~70 |
| HtrA3 vs HtrA4 | ~50 | ~70 |
A defining characteristic of HtrA proteins is their conserved modular structure. nih.gov This typically includes a chymotrypsin-like serine protease domain and one or two C-terminal PDZ domains. nih.govnih.gov The PDZ domain is a well-known structural motif that mediates protein-protein interactions. nih.gov
Crucial to the enzyme's function is the catalytic triad (B1167595) within the protease domain, composed of highly conserved Histidine, Aspartate, and Serine residues. nih.gov Additionally, short, conserved sequence patterns, or motifs, are vital for the structural integrity and function of these enzymes. nih.govacs.org
| Feature | Conserved Sequence/Residues | Function/Location |
|---|---|---|
| Protease Domain | Chymotrypsin-like fold | Catalytic activity |
| PDZ Domain | Present at C-terminus | Substrate binding, regulation |
| Catalytic Triad | Histidine, Aspartic Acid, Serine | Essential for catalysis |
| Conserved Motif 1 | GNSGGPL | Within the protease domain |
| Conserved Motif 2 | TNAHV | Within the protease domain |
Secondary and Tertiary Structure Prediction and Determination of HtrA Proteins
The biological activity of HtrA proteins is a direct consequence of their complex three-dimensional conformation, which arises from the hierarchical folding of the primary amino acid sequence into secondary and tertiary structures.
When experimental structural data is unavailable, computational methods provide powerful tools for predicting the three-dimensional structure of proteins. microbenotes.comnih.gov
Homology Modeling: This technique, also known as comparative modeling, is the most reliable when a structurally-known homologous protein (a template) exists. nih.govwikipedia.org The high degree of structural conservation within the HtrA family makes this a particularly effective approach. Automated servers such as SWISS-MODEL facilitate this process. expasy.org
Ab Initio Prediction: In cases where no suitable template can be identified, ab initio methods are employed to predict the structure based on fundamental principles of protein folding physics. oup.com
Artificial Intelligence: The field of structural biology has been revolutionized by AI-driven approaches like AlphaFold, which can predict protein structures from their amino acid sequence with unprecedented accuracy. ebi.ac.uk
The validity of any computationally derived model is rigorously evaluated using a variety of scoring functions and stereochemical checks to ensure its physical and chemical realism. microbenotes.com
The definitive, high-resolution three-dimensional structures of proteins are elucidated through sophisticated experimental techniques. aip.orgnih.gov These methods provide the atomic-level detail necessary for a deep understanding of protein function and are indispensable for structure-based drug design. mdpi.com
X-ray Crystallography: This has historically been the workhorse of structural biology, responsible for determining the vast majority of known protein structures. libretexts.orgproteopedia.org The method requires the protein to be grown into a well-ordered crystal. The diffraction pattern produced when X-rays are passed through this crystal is then used to compute an electron density map, into which the atomic model of the protein is meticulously built. nih.govjic.ac.uk
Cryo-Electron Microscopy (Cryo-EM): A technique that has undergone a resolution revolution, Cryo-EM is exceptionally well-suited for large and dynamic protein complexes, as well as membrane proteins, which are often recalcitrant to crystallization. nih.govnih.gov In Cryo-EM, a solution of the protein is rapidly frozen in vitreous ice, and a large number of 2D projection images of individual molecules are computationally averaged to reconstruct a high-resolution 3D model. peakproteins.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the unique advantage of determining protein structures in a solution state, which more closely mimics the native cellular environment. This technique is typically applied to smaller, soluble proteins. It utilizes the magnetic properties of atomic nuclei to measure distances between atoms, and these distance constraints are then used to calculate an ensemble of structures that represent the protein's conformation in solution.
While no specific structural studies for a protein explicitly named "HtrP" were identified, these powerful experimental techniques are routinely applied to members of the HtrA family to unravel their complex structures and mechanisms of action.
Quaternary Organization and Oligomerization Dynamics of HtrP Proteins2.3.1. HtrP Protein Monomeric and Multimeric States2.3.2. Mechanisms of Oligomer Assembly and Disassembly in HtrP Proteins2.3.3. Functional Implications of this compound Oligomeric Transitions
Additionally, no data tables or a list of compound names can be generated due to the absence of relevant research findings for a protein named "this compound."
Molecular Mechanisms and Enzymatic Activity of Htrp Proteins
Enzymatic Functions of HtrA Proteins
HtrA proteins function primarily as ATP-independent serine proteases. atlasgeneticsoncology.orgnih.govuniprot.org Their proteolytic activity is essential for cellular survival under various stress conditions, including heat shock, oxidative stress, and osmotic stress. atlasgeneticsoncology.orgnih.govrcsb.orgrcsb.org In bacteria, HtrA proteases in the periplasm, such as E. coli DegP, are critical for degrading abnormal proteins that accumulate under stress, thereby maintaining cellular homeostasis. nih.govebi.ac.ukwikipedia.org Beyond their housekeeping roles, some bacterial HtrAs are secreted and function as virulence factors by cleaving host proteins, including components of cell junctions and the extracellular matrix, facilitating bacterial invasion and dissemination. genecards.orgrcsb.orggoogleapis.comnih.gov Human HtrA proteins also exhibit diverse functions, with roles in processes like apoptosis, cell signaling, and the degradation of extracellular matrix proteins. atlasgeneticsoncology.orgnih.govharvard.eduuniprot.org
Substrate Recognition and Binding by HtrA Proteins
Substrate recognition in HtrA proteins is largely mediated by their C-terminal PDZ domains. genecards.orgnih.govuniprot.orgrcsb.orggoogleapis.comuniprot.orgnih.govharvard.eduwikipedia.orgnih.gov These domains possess a binding cleft containing a conserved carboxylate-binding loop that recognizes and binds to specific peptide sequences, often located at the C-termini of target proteins or peptides. nih.govnih.gov Some HtrA proteins, like E. coli DegP, contain multiple PDZ domains, contributing to the complexity of substrate interaction and regulation. ebi.ac.uk
Binding of a substrate or an allosteric activator molecule to the PDZ domain can induce conformational changes within the HtrA protein. nih.govebi.ac.uknih.gov These structural rearrangements are crucial for activating the proteolytic domain and rendering the enzyme catalytically competent. nih.govebi.ac.uknih.gov The mechanism of activation can vary among different HtrA homologs, sometimes following a "peptide-activation model" where the substrate itself triggers activation upon binding to specific sites, including the PDZ domain and potentially the catalytic center. ebi.ac.uknih.gov
Catalytic Mechanisms of HtrA Protein Action
HtrA proteins are classified as serine proteases due to the presence of a catalytic triad (B1167595) consisting of conserved Histidine, Aspartic acid, and Serine residues within their trypsin-like protease domain. genecards.orgatlasgeneticsoncology.orgnih.govrcsb.orgrcsb.orggoogleapis.comuniprot.orgharvard.edu The catalytic mechanism involves the precise spatial arrangement of these residues to facilitate the hydrolysis of peptide bonds in target proteins. nih.gov
In the absence of a substrate or activating signal, many HtrA proteins exist in an inactive or less active state. nih.gov This can be due to the active site being structurally inaccessible or the catalytic triad residues not being properly aligned for catalysis. nih.gov Allosteric regulation, often initiated by ligand binding to the PDZ domain, triggers conformational changes that lead to the proper formation of the active site, including the oxyanion hole, and the correct orientation of the catalytic triad residues, thereby enabling proteolytic activity. nih.govnih.gov Specific loops surrounding the active site, such as L1, L2, L3, and LD, undergo rearrangements during activation. nih.govnih.gov
Protein-Protein Interactions Involving HtrA Proteins
A defining characteristic of HtrA proteins is their ability to form oligomeric structures. The basic functional unit is typically a homotrimer, formed through interactions between the proteolytic domains of individual monomers. nih.govuniprot.orgwikipedia.orgnih.gov These trimers can further associate to form higher-order oligomers, such as hexamers, 12-mers, and even 24-mers. nih.govebi.ac.uknih.gov The formation and dynamics of these higher-order structures are influenced by factors such as protein concentration, temperature, and the presence of substrates or allosteric modulators. nih.govnih.gov
The PDZ domains are key mediators of protein-protein interactions in HtrA proteins, involved not only in substrate binding but also in the formation and stabilization of oligomeric complexes. genecards.orgnih.govuniprot.orgrcsb.orggoogleapis.comuniprot.orgnih.govnih.gov Inter-trimer interactions can be mediated by these domains. nih.govnih.gov
Identification of HtrA Protein Interaction Partners
Numerous interaction partners and substrates have been identified for various HtrA proteins across different organisms. These partners highlight the diverse biological roles of the HtrA family.
Table 1: Examples of Identified HtrA Protein Interaction Partners and Substrates
| HtrA Protein (Organism) | Interaction Partners/Substrates | Biological Context | Source |
| Human HTRA1 | Extracellular matrix components (collagen, fibronectin), TGF-β family proteins, BMPs, Tubulin, Tuberin | Extracellular matrix remodeling, signal transduction, cytoskeleton, tumor suppression | atlasgeneticsoncology.orguniprot.orgharvard.eduuniprot.org |
| Human HTRA2 | HAX-1, PED-PEA15, WTP1, Proteins in pyruvate (B1213749) metabolism, protein targeting, protein stabilization | Apoptosis, mitochondrial homeostasis, cellular signaling | harvard.edu |
| E. coli DegP | Misfolded periplasmic proteins, IcsA | Protein quality control, stress response, virulence factor processing | nih.govebi.ac.ukwikipedia.orgnih.gov |
| Helicobacter pylori HtrA | E-cadherin, Occludin, Claudin-8, Desmoglein-2 | Bacterial virulence, disruption of cell junctions | genecards.orgnih.gov |
| Campylobacter jejuni HtrA | E-cadherin | Bacterial virulence, invasion | genecards.orgrcsb.org |
| Borrelia burgdorferi HtrA | Fibronectin, E-cadherin, Proteoglycans | Bacterial virulence, extracellular matrix degradation | genecards.orggoogleapis.com |
| Haemophilus parasuis HtrA (HpHtrA) | NikE, DppA, OmpA | Bacterial virulence, stress resistance | rcsb.org |
Studies employing techniques such as yeast two-hybrid screening and co-immunoprecipitation followed by mass spectrometry have been instrumental in identifying these interaction networks. uniprot.org
Structural Basis of HtrA Protein Complex Formation
The structural organization of HtrA proteins provides the basis for their regulated activity. The core trimeric unit is formed by interactions between the protease domains. nih.gov The PDZ domains are typically located at the periphery of the trimer and are involved in mediating interactions between trimers to form higher-order oligomers. nih.govnih.gov
Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed the architecture of HtrA oligomers. nih.govebi.ac.ukuniprot.orgwikipedia.org For instance, E. coli DegP can form cage-like structures composed of multiple trimers (e.g., 12-mers or 24-mers) that are capable of encapsulating unfolded or misfolded substrate proteins for degradation or refolding. nih.govebi.ac.uk The formation of these higher-order structures is often induced by substrate binding. nih.govebi.ac.uk The interaction between PDZ domains and the C-termini of partner proteins typically involves a β-sheet augmentation mechanism. nih.govnih.gov The precise interactions and structural rearrangements upon complex formation contribute to the allosteric regulation of protease activity. nih.govnih.gov
Functional Consequences of HtrA Protein Complexation
The oligomeric state of HtrA proteins is intimately linked to their function and regulation. Oligomerization serves as a key mechanism to control access to the proteolytic active sites, preventing uncontrolled degradation of cellular proteins. nih.govnih.gov
The dynamic assembly and disassembly of higher-order oligomers allow for a fine-tuning of HtrA activity in response to cellular needs and stress levels. nih.gov For example, the transition from inactive lower-order oligomers (like hexamers) to active higher-order cages upon substrate binding in E. coli DegP ensures that protease activity is primarily directed towards unfolded or misfolded proteins. nih.govebi.ac.uk
Furthermore, protein-protein interactions mediated by HtrA proteins, both with substrates and potentially with other cellular factors, can influence their localization, stability, and the balance between their chaperone and protease activities. The stability of the trimeric structure itself can also have functional consequences, as observed in Helicobacter pylori HtrA, where a single amino acid polymorphism affecting trimer stability impacts proteolytic activity and interaction with host cells.
HtrP Protein Interaction with Nucleic Acids (for Human HTRP/SAP30BP)
Human HTRP, or SAP30BP, engages with nucleic acids primarily through its association with protein complexes that directly interact with DNA or RNA. The provided research findings highlight its involvement in processes occurring on chromatin and its role as a cofactor in pre-mRNA splicing.
Current research indicates that SAP30BP's interaction with DNA is predominantly indirect, mediated through its association with protein complexes known to bind DNA or modify chromatin structure. SAP30BP functions as a transcriptional co-repressor by interacting with SAP30, a subunit of the histone deacetylase complex (HDAC) embopress.orgstring-db.org. HDAC complexes are crucial for gene regulation through the deacetylation of histones, which affects chromatin structure and accessibility to the transcriptional machinery. This interaction suggests that SAP30BP is recruited to specific genomic loci as part of a larger co-repressor complex, thereby influencing gene expression without necessarily having direct DNA-binding activity itself.
Furthermore, SAP30BP interacts with BAHCC1, a protein involved in gene repression mediated by the modified histone H3 mark H3K27me3 embopress.orgstring-db.org. This association provides another mechanism by which SAP30BP is linked to DNA through the recognition of specific histone modifications, further supporting its role in chromatin-mediated transcriptional control.
Based on the available information, there is no direct evidence presented in the provided search results indicating that human SAP30BP protein directly binds to specific DNA sequences. Its influence on DNA-templated processes appears to be mediated through protein-protein interactions within transcriptional and chromatin remodeling complexes.
The association of SAP30BP with the histone deacetylase complex (HDAC) and BAHCC1 directly implicates it in chromatin association and remodeling embopress.orgstring-db.org. By interacting with SAP30, SAP30BP contributes to the recruitment or stability of HDAC complexes at target genes, leading to histone deacetylation and subsequent chromatin condensation. This altered chromatin structure can repress gene transcription by making the DNA less accessible to transcription factors and RNA polymerase.
Additionally, SAP30BP's role as a cofactor in the splicing of a subset of human short introns highlights its presence and function within the nuclear environment where splicing occurs embopress.orgstring-db.org. Notably, phosphorylated SF3B1, a component of the spliceosome that interacts with SAP30BP, is predominantly found in the chromatin fraction embopress.org. This localization suggests that SAP30BP's splicing-related functions may occur co-transcriptionally, further linking it to chromatin association. The interaction with RBM17, another splicing factor, and its recruitment to phosphorylated SF3B1 on pre-mRNA also ties SAP30BP to the machinery operating on nascent transcripts associated with chromatin embopress.orgstring-db.org.
The collective evidence suggests that SAP30BP is associated with chromatin through its incorporation into multi-protein complexes involved in both transcriptional repression and pre-mRNA splicing, influencing chromatin structure and function indirectly through these interactions.
Cellular and Biological Roles of Htrp Proteins
HtrP Protein in Stress Response Pathways (e.g., for E. coli HtrP and HtrA family)
The High-Temperature Requirement A (HtrA) family of proteins are evolutionarily conserved serine proteases found across prokaryotes and eukaryotes. In bacteria, HtrAs are vital components of the stress response, helping organisms survive challenging environmental conditions such as elevated temperatures, extreme pH, and oxidative or osmotic stress. nih.govoup.com They function as ATP-independent quality control factors, possessing both protease and chaperone activities. nih.govd-nb.info This dual functionality allows them to either refold misfolded proteins or degrade those that are irreversibly damaged, thereby preventing the accumulation of toxic protein aggregates. nih.govmdpi.comencyclopedia.pubmdpi.comoup.com
Role in High-Temperature Adaptation and Thermotolerance
HtrA proteins were initially identified due to their requirement for survival at high temperatures. frontiersin.org In Escherichia coli, for instance, the HtrA homolog DegP acts as a periplasmic endopeptidase and molecular chaperone, essential for maintaining the periplasm, and mutants lacking this gene are unable to grow at temperatures above 42°C. nih.gov Similarly, disruption of the htrA gene in Salmonella enterica leads to attenuated growth at 42°C, while growth at lower temperatures remains normal, indicating a specific role for HtrA at elevated temperatures that cannot be compensated by other chaperones or proteases. researchgate.net Studies in Salmonella have shown a dramatic increase in htrA gene expression with increasing temperature, particularly above 43°C, correlating with higher thermotolerance. nih.gov
The mechanism by which bacterial HtrA is activated at high temperatures involves a conformational change. For example, in Thermotoga maritima HtrA, elevated temperatures cause a helical lid covering the active site to lift, exposing the catalytic and substrate-binding sites. nih.gov This temperature-regulated functional switch between chaperone and protease activity is critical for maintaining cellular protein stability and eliminating denatured proteins under heat stress. nih.gov
Involvement in Protein Quality Control and Unfolded Protein Response
HtrA proteins are central to the extracytoplasmic protein quality control system in Gram-negative bacteria. mdpi.com They prevent protein aggregation under stressful conditions and degrade irreversibly damaged proteins in the cellular envelope. mdpi.com The chaperone activity of HtrA/DegP involves the formation of cage-like oligomeric structures that package misfolded proteins, directing them towards either refolding or degradation pathways. encyclopedia.pubmdpi.com This ability to switch between chaperone and protease functions allows HtrA/DegP to maintain protein stability and homeostasis. encyclopedia.pubmdpi.com In E. coli, the HtrA family members DegS, DegP, and DegQ all participate in periplasmic protein quality control. DegS acts as a sensor, detecting misfolded proteins and initiating a stress response, while DegP and DegQ are protective bifunctional protease-chaperones. nih.gov
In eukaryotic cells, mammalian HtrA homologs (HtrA1-4) are involved in various cellular processes, including the unfolded protein stress response. encyclopedia.pubmdpi.com For instance, HtrA1 plays a role in the homeostatic establishment of protein quality control and is essential for cell survival under conditions of proteotoxicity. oup.com Endoplasmic reticulum (ER) stress, which leads to the accumulation of unfolded proteins, has been shown to upregulate HtrA1 in highly secretory cells. oup.com
Response to Oxidative and Osmotic Stress
Bacterial HtrA proteins contribute to tolerance of harsh conditions, including oxidative and osmotic stress. nih.gov Studies on Brucella abortus have shown that HtrA is an important component of cellular defense against oxidative killing, and htrA mutants demonstrate increased sensitivity to oxidative stress in vitro. asm.org Similarly, deletion of the htrA gene in adherent and invasive Escherichia coli (AIEC) strain LF82 leads to increased sensitivity to oxidative stress caused by hydrogen peroxide. nih.gov
HtrA is also required for growth under osmotic stress in various bacteria. asm.org For example, Burkholderia cenocepacia requires a periplasmic HtrA protease for growth under both thermal and osmotic stress. asm.org Osmotic growth defects have been reported for htrA mutants in other bacteria as well. asm.org The proteolytic activity of HtrA has been shown to be essential for resilience to oxidative and salt stress in Bacillus anthracis. frontiersin.org
HTRP/SAP30BP in Transcriptional Regulation and Epigenetics
The SAP30-binding protein, also known as SAP30BP, HTRP, or HCNGP, is a protein found in eukaryotes that plays a significant role in regulating gene expression. ontosight.aiscbt.comebiohippo.comproteinatlas.orgabcam.com It is localized to the nucleus and is believed to function as a transcription regulator. scbt.comebiohippo.com
Modulation of Gene Expression by HTRP/SAP30BP
HTRP/SAP30BP is involved in the modulation of transcriptional activity, acting as a transcriptional regulator. ontosight.ai It interacts with SAP30, a component of the Nucleosome Remodeling and Histone Deacetylase (NuRD) complex. ontosight.aiscbt.com This interaction influences the NuRD complex's ability to regulate gene expression. ontosight.ai The NuRD complex is crucial for chromatin remodeling, histone deacetylation, and the subsequent repression or activation of gene transcription. ontosight.ai
HTRP/SAP30BP has been shown to play a role in transcriptional repression. For instance, it can inhibit the transcription of viral promoters, and its interaction with SAP30 synergistically affects this transcriptional inhibition. nih.gov This protein is also involved in the transcriptional repression of certain viral genes, such as HHV-1 genes TK and gC. uniprot.org The interaction of HTRP with SAP30 suggests that this protein family, as products of immediate-early genes, may be involved in the transcriptional regulation of cells, potentially related to the inhibition of cell survival genes. scbt.comebiohippo.comwikigenes.org
Association with Histone Deacetylase Complexes and Histone Modifications
HTRP/SAP30BP interacts with SAP30, which is a component of histone deacetylase (HDAC) complexes, including the mSin3A co-repressor complex. ontosight.aiscbt.comebiohippo.comnih.gov These complexes are known to modify histones and alter higher-order chromatin structure, leading to changes in gene activity. abcam.com Through its association with HDAC complexes, SAP30BP promotes histone deacetylase activity, specifically increasing the deacetylation level of lysine (B10760008) 9 and lysine 14 in histone H3. nih.govuniprot.org This deacetylation is typically associated with transcriptional repression. nih.govuniprot.org The interaction between SAP30BP and HDAC complexes provides a molecular basis for modified histone-mediated gene repression. biorxiv.org SAP30BP's ability to interface with specific DNA sequences and recruit repressors highlights its role in transcriptional regulation through histone modification. abcam.com
This compound Contribution to Cellular Homeostasis and Proteostasis
Cellular homeostasis and proteostasis are fundamental for maintaining cellular health and function nih.govfrontiersin.orgnih.gov. Proteostasis, or protein homeostasis, refers to the dynamic balance of functional proteins within a cell, encompassing their synthesis, folding, modification, transport, assembly, and degradation nih.govoup.com. This intricate network, known as the proteostasis network (PN), involves various molecular components, including molecular chaperones and proteases, which work to ensure proper protein folding and eliminate abnormal or misfolded proteins, especially under conditions of proteotoxic stress nih.govfrontiersin.org.
Key strategies employed by the proteostasis network include refolding and disaggregation, degradation through systems like the ubiquitin-proteasome system, and sequestration of misfolded proteins nih.gov. Molecular chaperones, such as Heat Shock Proteins (HSPs), are vital components of this network, assisting in protein folding and preventing aggregation nih.govoup.com. For instance, HSP70 and the ubiquitin proteasome system are central to cellular protein homeostasis nih.gov. HSP90s are involved in protein folding, stabilization against heat stress, and degradation of misfolded proteins nih.gov.
Impaired proteostasis is linked to aging and various diseases, including neurodegenerative disorders and cancer, characterized by the accumulation of protein aggregates frontiersin.org. Cells activate stress responses, such as the heat-shock response (HSR), to counteract proteotoxic conditions by inducing the expression of chaperones and other proteostasis components nih.gov.
The search results emphasize the critical nature of proteostasis and the components involved nih.govfrontiersin.orgnih.govoup.comoup.com. While the term "this compound" is not explicitly linked to these specific mechanisms within the provided snippets, it is plausible that HtrP proteins contribute to proteostasis by interacting with chaperones, components of the ubiquitin-proteasome system, or by influencing pathways that regulate protein synthesis or degradation. Further research would be needed to elucidate the precise role of HtrP proteins within this essential cellular network.
Regulation of Htrp Protein Expression and Activity
Genetic Regulation of HtrP Protein Expression
Genetic regulation is the primary control point for determining the amount of this compound produced in a cell. This is achieved by modulating the rate of transcription of htrP genes in response to a variety of internal and external signals.
The transcription of htrP genes is governed by a complex interplay of transcription factors and regulatory proteins that can either activate or repress gene expression. wikipedia.org These proteins bind to specific DNA sequences and can modulate the recruitment or activity of RNA polymerase, the enzyme responsible for transcription. wikipedia.org
In humans, a transcription regulator protein (HTRP) induced by Herpes simplex virus type 1 (HSV-1) infection has been shown to act as a transcriptional inhibitor. nih.gov This HTRP interacts with Sin3A Associated Protein (SAP30), which is a component of the mSin3A co-repressor complex associated with the histone deacetylase (HDAC) enzyme. nih.gov The HTRP-SAP30 interaction promotes HDAC activity, leading to the deacetylation of histones H3 at lysine (B10760008) 9 and 14. nih.gov This modification results in a more compact chromatin structure, thereby inhibiting the transcription of viral genes. nih.gov
In prokaryotes, such as Escherichia coli, the regulation can be different. The htrP gene in E. coli is essential for the bacterium's ability to grow at high temperatures. nih.gov However, studies have shown that the levels of htrP-specific transcripts paradoxically decrease as the temperature increases, suggesting a negative transcriptional control mechanism in response to heat. nih.gov This is a common strategy in bacteria, where repressor proteins bind to operator sequences in the gene's promoter to block transcription under specific conditions. mdpi.comnih.govnih.gov Upon a stimulus, such as heat shock, these repressors can be inactivated or released from the DNA, allowing transcription to proceed. mdpi.comnih.gov
Table 1: Transcriptional Control Mechanisms of HtrP Genes
| Organism/System | Mechanism Type | Key Factors | Outcome | Source |
|---|---|---|---|---|
| Human (HSV-1 Induced) | Repression | HTRP, SAP30, mSin3A-HDAC complex | Inhibition of viral gene transcription via histone deacetylation. | nih.gov |
| Escherichia coli | Negative Regulation | Unknown repressor(s) | Decreased htrP transcript levels with increasing temperature. | nih.gov |
The promoter is a critical region of DNA located upstream of a gene that serves as the binding site for RNA polymerase and transcription factors, thereby initiating transcription. portlandpress.com The specific arrangement and sequence of elements within this promoter region, known as its architecture, dictate the gene's expression pattern. nih.govresearchgate.net
The promoter of the E. coli htrP gene has been a subject of molecular analysis, including cloning and mapping, to understand its regulation. nih.gov While the specific binding sites within the htrP promoter are not fully detailed, bacterial heat-shock genes often contain conserved regulatory elements. For instance, the heat-shock repressor HspR in Helicobacter pylori binds to a specific DNA sequence known as the HAIR (HspR-Associated Inverted Repeat) element found in the promoter regions of the genes it regulates. nih.gov Other bacterial systems utilize elements like the CIRCE (Controlling Inverted Repeat of Chaperone Expression) operator, which is bound by the HrcA repressor. nih.gov
In eukaryotes, promoter architecture is generally more complex. For example, the promoter for the human telomerase RNA component (hTR) gene contains core elements such as Sp1 binding sites and a CCAAT-box, which are recognized by transcription factors like Sp1 and NF-Y, respectively. researchgate.net The presence and accessibility of such elements are crucial for controlling gene transcription. researchgate.net The specific regulatory elements within the human HTRP gene promoter that respond to viral infection are an area for further investigation.
The transcription of htrP genes is not constant but is dynamically regulated by a range of signals from the cell's environment and its internal physiological state.
A primary environmental cue for the E. coli htrP gene is temperature. The protein is indispensable for bacterial survival at temperatures above 37°C, establishing high temperature as a key condition influencing its expression. nih.gov
For the human HTRP, a significant physiological cue is viral infection. Its expression is specifically induced in cells infected with Herpes simplex virus type 1 (HSV-1), indicating a role in the host's response to this pathogen. nih.gov
Bacteria, in general, have evolved to respond to a wide array of environmental challenges. Studies on Helicobacter pylori have demonstrated that its transcriptional landscape is significantly altered by cues relevant to its niche in the human stomach, such as changes in pH and the presence of specific chemicals. nih.govresearchgate.net
Table 2: Environmental and Physiological Cues Affecting Gene Transcription in Bacteria
| Cue | Description | Example Organism | Source |
|---|---|---|---|
| High Temperature | Essential for survival above 37°C, yet paradoxically decreases transcript levels. | Escherichia coli (HtrP) | nih.gov |
| Viral Infection | Induces expression of the host HTRP gene. | Human (HTRP) | nih.gov |
| Acidic pH | Modulates the expression of various transcription factors to adapt to low pH. | Helicobacter pylori | nih.govresearchgate.net |
| Urea | Induces expression of regulatory genes like hrcA and hup. | Helicobacter pylori | nih.govresearchgate.net |
| Metal Ions (Nickel, Iron) | Presence of specific metal ions alters the expression of regulatory genes. | Helicobacter pylori | nih.govresearchgate.net |
| Antibiotics | Can increase or decrease the expression of various regulatory genes. | Helicobacter pylori | nih.govresearchgate.net |
Post-Transcriptional Regulation of HtrP Proteins
Following transcription, the resulting messenger RNA (mRNA) molecule can undergo further regulation before it is translated into a protein. These post-transcriptional control mechanisms provide an additional layer of precision, allowing for rapid adjustments to protein levels without altering the rate of transcription. nih.gov
The lifespan of an mRNA molecule in the cytoplasm is a critical determinant of how much protein can be synthesized from it. This stability is largely controlled by RNA-binding proteins (RBPs) and structural features of the mRNA itself. nih.govmdpi.com In eukaryotes, precursor mRNA (pre-mRNA) undergoes several processing steps, including the addition of a 5' cap and a 3' poly-A tail, and the splicing out of introns. nih.govyoutube.com These modifications not only prepare the mRNA for translation but also protect it from premature degradation. youtube.com
The stability of mature mRNA is often regulated by RBPs that bind to specific sequences, typically in the 3' untranslated region (3' UTR). mdpi.com Some RBPs, like HuR, are known to stabilize their target mRNAs, prolonging their half-life and increasing protein output. nih.gov Conversely, other RBPs, such as tristetraprolin (TTP), target mRNAs for rapid degradation. nih.govoup.com While these are well-established general mechanisms, specific research detailing the processing, mRNA stability, and the particular RBPs that may regulate HtrP mRNA has not been extensively reported.
Table 3: General Mechanisms of mRNA Stability Control
| Regulatory Factor | Function | Effect on Protein Expression |
|---|---|---|
| 5' Cap and 3' Poly-A Tail | Protect mRNA from exonuclease degradation; promote translation initiation. | Increase |
| Stabilizing RBPs (e.g., HuR) | Bind to mRNA and protect it from decay pathways. | Increase |
| Destabilizing RBPs (e.g., TTP) | Bind to mRNA and recruit degradation machinery. | Decrease |
Translational control refers to the regulation of the protein synthesis process itself. nih.gov It allows cells to rapidly modulate the levels of specific proteins in response to stimuli and is particularly important for processes requiring swift adaptation. nih.gov The process of translation is divided into three main stages: initiation, elongation, and termination. embopress.org
The initiation phase is the most highly regulated and is often the rate-limiting step in protein synthesis. nih.govembopress.org It involves the assembly of the ribosomal subunits on the mRNA, a process facilitated by a group of proteins called eukaryotic initiation factors (eIFs). nih.gov The eIF4F complex, in particular, is a key regulatory hub. Its activity can be modulated by signaling pathways, such as the mTOR pathway, which integrates information about nutrient availability and cellular stress to control cell growth and proliferation. nih.gov The phosphorylation of initiation factors, such as eIF2, can also serve as a molecular switch to turn translation on or off. youtube.com
Although these mechanisms are fundamental to the regulation of gene expression, specific studies focusing on the translational control of this compound synthesis are currently limited. Understanding how the translation of HtrP mRNA is initiated, and how this process might be regulated by viral infection or temperature stress, remains an important area for future research.
Table 4: Key Stages of Translational Regulation
| Stage | Description | Key Regulatory Points |
|---|---|---|
| Initiation | Assembly of the ribosome on the mRNA template. This is the rate-limiting step. | - Activity of eIFs (e.g., eIF4F complex)
|
| Elongation | The sequential addition of amino acids to the growing polypeptide chain. | - Availability of charged tRNAs
|
| Termination | The release of the completed polypeptide chain from the ribosome. | - Recognition of stop codons by release factors |
Unable to Generate Article Due to Unidentified Subject: "this compound"
Following a comprehensive search of scientific literature and databases, it has been determined that there is no recognized protein officially designated as "this compound." The term may represent a typographical error, an internal laboratory designation not in public use, or a misunderstanding of an existing protein name. The "HtrA" (High-Temperature Requirement A) family of serine proteases is a well-documented class of proteins, and it is plausible that this was the intended subject.
However, in adherence to the strict instructions to focus solely on the chemical compound "this compound" and to avoid introducing information outside the provided outline, an article on a different protein, such as HtrA, cannot be generated. Proceeding with an assumed subject would violate the core requirements of accuracy and adherence to the specified topic.
To provide a thorough, informative, and scientifically accurate article as requested, clarification on the precise name of the protein is essential. Without confirmed and verifiable information on the post-translational modifications, cellular localization, and trafficking of a protein specifically identified as "HtrP," the generation of the requested content is not possible.
Further action awaits clarification from the user regarding the exact identity of the protein of interest. Upon confirmation of the correct name, a detailed and accurate article conforming to the provided outline will be produced.
Evolutionary and Comparative Aspects of Htrp Proteins
Phylogenetic Analysis of HtrP Protein Families
Phylogenetic analysis, which infers the evolutionary relationships between proteins, is a crucial tool for understanding the this compound family's history. numberanalytics.com By comparing the amino acid sequences of HtrP proteins from a wide range of organisms, researchers can construct phylogenetic trees that illustrate how these proteins have evolved and diverged over time. elifesciences.orgresearchgate.net These analyses are computationally demanding due to the significant sequence diversity among HtrP family members. elifesciences.org
Methods such as maximum likelihood (ML), Bayesian inference (BI), and maximum parsimony (MP) are commonly employed to reconstruct the evolutionary history of protein families like HtrP. numberanalytics.com These analyses often reveal distinct clades or groups of related proteins, which can provide clues about their functional specializations. oup.com For instance, a comprehensive phylogenetic analysis of the broader Deg/HtrA family, to which HtrP proteins belong, suggests a complex evolutionary history with multiple subfamilies. researchgate.net
The accuracy of phylogenetic inference can be enhanced by using structure-based alignments, especially for highly divergent sequences where traditional sequence alignment methods may fail. elifesciences.org Furthermore, the increasing availability of genomic data from diverse species allows for more robust and detailed phylogenetic reconstructions, shedding light on the origins and diversification of this compound families. nih.gov
Conservation of this compound Functions Across Species (e.g., prokaryotic vs. eukaryotic HtrP)
Despite the vast evolutionary distance between prokaryotes and eukaryotes, the core functions of HtrP proteins exhibit remarkable conservation. HtrA/DegP family members, found in bacteria, archaea, and eukaryotes, are fundamentally involved in protein quality control. asm.orgnih.gov This conservation indicates that the need to manage unfolded or misfolded proteins is a universal cellular requirement. wikipedia.org
In prokaryotes, such as E. coli, DegP (an HtrA homolog) functions as a crucial periplasmic protein that acts as both a chaperone and a protease to handle protein stress. asm.org This dual function is a key conserved feature. Similarly, eukaryotic HtrA proteins, located in various cellular compartments including the mitochondria and endoplasmic reticulum, are involved in processes like responding to cellular stress and regulating apoptosis. asm.org
While the fundamental role in protein quality control is conserved, the specific substrates and regulatory mechanisms can differ between prokaryotic and eukaryotic HtrP proteins, reflecting the increased complexity of eukaryotic cells. libretexts.org Eukaryotic cells possess a more intricate cellular organization with membrane-bound organelles, which necessitates more complex regulatory networks for gene expression and protein function compared to the simpler prokaryotic cells. libretexts.orgmicrobenotes.comtechnologynetworks.comlumenlearning.com Eukaryotic proteins are also, on average, longer than their prokaryotic counterparts, a difference that holds across most functional categories and may be a result of the fusion of single-function proteins into more complex multi-domain proteins. nih.gov
The table below summarizes key differences between prokaryotic and eukaryotic systems relevant to protein function and regulation.
| Feature | Prokaryotes | Eukaryotes |
| Cellular Organization | Simple, no membrane-bound nucleus or organelles. microbenotes.comtechnologynetworks.comlumenlearning.com | Complex, with a true nucleus and membrane-bound organelles. microbenotes.comtechnologynetworks.comlumenlearning.com |
| Genetic Material | Single, circular chromosome in the cytoplasm. microbenotes.comtechnologynetworks.com | Multiple, linear chromosomes within the nucleus. microbenotes.com |
| Gene Expression | Transcription and translation occur almost simultaneously in the cytoplasm. libretexts.org | Transcription in the nucleus, translation in the cytoplasm. libretexts.org |
| Protein Size | Generally smaller. nih.gov | Generally larger, often multi-domain. nih.gov |
Co-evolution of HtrP Proteins with Interacting Partners and Pathways
The concept of co-evolution, where two or more interacting molecules evolve in a correlated manner, is central to understanding the functional context of HtrP proteins. pnas.org Interacting proteins are subject to similar evolutionary pressures, which can lead to correlated changes in their sequences to maintain functional integrity. pnas.orgnih.gov This co-adaptation is crucial for preserving protein-protein interactions over evolutionary time. biorxiv.org
The study of co-evolution can help predict protein interaction partners. plos.org For HtrP proteins, which function within larger protein quality control networks, their evolution is likely intertwined with that of their substrates and regulatory proteins. For example, changes in a substrate protein might select for compensatory changes in the this compound that recognizes and processes it.
Several computational methods exist to detect co-evolutionary signals from protein sequences. nih.govbiorxiv.org These methods can identify correlated mutations between interacting partners, providing insights into the physical and functional relationships between them. frontiersin.org The analysis of protein-protein interaction (PPI) networks can further reveal how HtrP proteins are embedded within broader cellular pathways. plos.org Conserved network regions across multiple species can highlight functionally important interactions that have been maintained throughout evolution. pnas.org The evolution of HtrP proteins is therefore not an isolated process but is deeply connected to the evolution of the pathways they regulate. embopress.org
Gene Duplication and Diversification of this compound Genes
Gene duplication is a primary driver of evolutionary innovation, providing the raw genetic material for the emergence of new protein functions. pnas.orgunl.edu The HtrA/DegP family, including HtrP proteins, has been shaped by numerous gene duplication events throughout its evolutionary history. researchgate.net
Following a gene duplication event, the two resulting gene copies (paralogs) can have several fates. One copy may accumulate mutations and become a non-functional pseudogene. Alternatively, both copies may be preserved, leading to a diversification of function. pnas.org This can occur through:
Neofunctionalization: One gene copy acquires a completely new function, while the other retains the ancestral function. oup.com
Subfunctionalization: The ancestral functions are partitioned between the two duplicate genes. pnas.org
Evidence for both processes can be found in the HtrA family. For example, some plant and fungal HtrA-like proteases appear to have evolved from a whole-gene duplication and fusion event, followed by the degeneration of one of the protease domains. researchgate.net This suggests a path of subfunctionalization or neofunctionalization following duplication. The expansion of gene families through duplication can lead to increased complexity in biological networks and facilitate adaptation to new environments. oup.comfrontiersin.org The divergence of both the expression patterns and the protein sequences of duplicate genes is thought to be a key mechanism for their functionalization. plos.org
Advanced Research Methodologies for Htrp Protein Studies
Molecular Biology Techniques
Molecular biology provides the foundational tools to manipulate and analyze the htrP gene and its expression, offering insights into its fundamental role in the heat shock response.
Gene Cloning and Mutagenesis for HtrP Gene Manipulation
The initial identification and characterization of the htrP gene in Escherichia coli were made possible through classic molecular cloning techniques. The gene was identified by its insertional inactivation, which led to a temperature-sensitive phenotype. Subsequently, the htrP gene was cloned and sequenced, revealing it encodes an acidic polypeptide with a predicted molecular weight of 27,471 Da. nih.gov The cloning of the gene into plasmids is a prerequisite for many downstream applications, including overexpression for protein purification and site-directed mutagenesis. plos.org
Site-directed mutagenesis is a powerful technique used to introduce specific, intentional changes into the DNA sequence of the htrP gene. khanacademy.orgmdpi.comnih.gov This allows researchers to investigate the structure-function relationship of the HtrP protein. medicalnewstoday.com By altering specific amino acid residues, for instance, those in predicted transmembrane domains or conserved regions, scientists can assess their importance for protein stability, localization, and biological activity. asm.orgmdpi.comwikipedia.org Common methods for site-directed mutagenesis involve using synthetic oligonucleotide primers containing the desired mutation in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the htrP gene. nih.gov This creates a mutated version of the plasmid, which can then be introduced into E. coli to produce the modified protein.
Table 1: Common Approaches for HtrP Gene Manipulation
| Technique | Purpose | General Workflow |
| Gene Cloning | Isolate and amplify the htrP gene for further study. plos.org | The htrP gene is amplified from genomic DNA via PCR and inserted into a self-replicating vector, such as a plasmid. This recombinant plasmid is then introduced into a host organism like E. coli for propagation. nih.gov |
| Site-Directed Mutagenesis | Introduce specific point mutations, insertions, or deletions into the htrP gene. khanacademy.org | An oligonucleotide primer containing the desired mutation is used to synthesize a new, mutated strand of the plasmid DNA using the original plasmid as a template. The original, non-mutated template DNA is then selectively degraded. asm.org |
| Cassette Mutagenesis | Introduce larger mutations or replace a segment of the htrP gene. | A DNA fragment (cassette) containing the desired mutation is synthesized and then ligated into the htrP gene after removing the original sequence with restriction enzymes. khanacademy.org |
Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)
Understanding the transcriptional regulation of the htrP gene is critical, especially given its role in the heat shock response. Gene expression analysis techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are employed to quantify the levels of htrP mRNA under various conditions.
Quantitative Real-Time PCR (qRT-PCR): This technique is highly sensitive and specific for measuring the abundance of a particular mRNA transcript. nih.gov It involves reverse transcribing the RNA into complementary DNA (cDNA), which is then amplified by PCR. mdpi.com The amplification process is monitored in real-time using fluorescent dyes. mdpi.com For htrP, qRT-PCR can be used to precisely measure how its expression changes in response to temperature shifts. Interestingly, initial studies have shown that despite being essential for growth at high temperatures, the levels of htrP-specific transcripts actually decrease as the temperature increases. nih.gov qRT-PCR is invaluable for validating findings from larger-scale analyses and for studying the effects of specific mutations on htrP transcription. plos.orgresearchgate.net
RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome of an organism under specific conditions. elifesciences.orgmdpi.com In the context of E. coli under heat stress, RNA-Seq can reveal global changes in gene expression, placing the regulation of htrP within the broader context of the cellular stress response. compsysbio.orgnih.govfrontiersin.org This method involves sequencing the entire population of RNA (or a fraction thereof, like mRNA) from a cell sample. The resulting sequence reads are then mapped back to the genome to quantify the expression level of every gene. This powerful approach can identify novel regulatory pathways affecting htrP and discover other genes that are co-regulated with it during heat stress.
Table 2: Comparison of Gene Expression Analysis Techniques for htrP
| Technique | Principle | Advantages for htrP Study | Limitations |
| qRT-PCR | Reverse transcription of RNA to cDNA followed by real-time PCR amplification with gene-specific primers. mdpi.com | High sensitivity and specificity for quantifying htrP mRNA; excellent for validating specific hypotheses. nih.gov | Can only analyze a few genes at a time; requires prior knowledge of the gene sequence. |
| RNA-Seq | High-throughput sequencing of the entire RNA population in a sample to provide a global expression profile. mdpi.com | Unbiased, transcriptome-wide analysis; can identify novel transcripts and co-regulated genes alongside htrP. nih.govfrontiersin.org | Higher cost and more complex data analysis compared to qRT-PCR. |
Protein Overexpression and Purification Strategies
To perform biochemical and structural studies, large quantities of pure this compound are required. This is typically achieved by overexpressing the protein in a host system, most commonly E. coli, followed by purification. nih.govhealthline.com
The cloned htrP gene is inserted into an expression vector, which contains elements that drive high-level transcription and translation of the gene. nih.gov Often, a small peptide sequence, or "tag," is fused to the this compound to facilitate its purification. healthline.com Common tags include the polyhistidine-tag (His-tag) and the Glutathione S-transferase (GST) tag.
Once the protein is overexpressed, the cells are lysed, and the this compound is separated from other cellular components. Affinity chromatography is a powerful and widely used purification method. nih.govportlandpress.com If a His-tag is used, the cell lysate is passed through a column containing nickel- or cobalt-charged resin, which specifically binds the His-tagged HtrP. Other proteins flow through, and the purified HtrP can then be eluted from the column. plos.org Further purification steps, such as size-exclusion or ion-exchange chromatography, may be necessary to achieve high purity.
Biochemical and Biophysical Approaches
Once purified, the this compound can be subjected to a variety of biochemical and biophysical assays to determine its function and interaction partners.
Enzymatic Assays for this compound Activity
Enzymatic assays are fundamental for determining if a protein has catalytic activity and for characterizing its function. asm.orguniprot.orgarvojournals.orgnih.gov Enzymes are proteins that speed up chemical reactions by binding to specific substrates. khanacademy.orgresearchgate.netnih.govnih.gov The activity of an enzyme is measured by monitoring the rate of substrate consumption or product formation over time. jove.com
The precise enzymatic function of HtrP is not yet fully characterized. Its homology to LuxH and its role in heat tolerance suggest it may function as a protease or a chaperone, potentially involved in degrading or refolding misfolded proteins that accumulate during heat stress. nih.gov To test for protease activity, purified HtrP would be incubated with generic protease substrates (like casein) or specific peptide libraries. scienceopen.comwikipedia.org The cleavage of these substrates can be monitored using various detection methods, such as spectrophotometry or fluorescence. unl.eduplos.org If HtrP is a protease, further assays would be needed to determine its specific cleavage site and substrate preferences. biorxiv.org
Table 3: Potential Enzymatic Assays for HtrP
| Assay Type | Substrate(s) | Detection Method | Purpose |
| General Protease Assay | Fluorescently labeled casein or other generic protein substrates. | Increase in fluorescence upon substrate cleavage. | To determine if HtrP possesses general proteolytic activity. |
| Peptide Library Screening | A diverse library of short, fluorescently labeled peptides. | High-throughput fluorescence measurement to identify cleaved peptides. | To identify the specific amino acid sequence that HtrP recognizes and cleaves. |
| Chaperone Activity Assay | Denatured enzymes (e.g., luciferase) that aggregate upon unfolding. | Measurement of the refolding and reactivation of the denatured enzyme. | To test if HtrP can prevent protein aggregation and assist in refolding, characteristic of chaperone activity. |
Protein-Protein Interaction Mapping (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation, Affinity Purification-Mass Spectrometry)
Most proteins function as part of larger complexes. Identifying the interaction partners of HtrP is crucial to understanding its biological role. Several high-throughput and targeted methods are available for this purpose.
Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo. medicalnewstoday.comcompsysbio.orgnih.gov In this system, the this compound (the "bait") is fused to the DNA-binding domain of a transcription factor. A library of potential interaction partners (the "prey") is fused to the transcription factor's activation domain. If the bait and prey proteins interact, the two domains of the transcription factor are brought into proximity, activating a reporter gene and allowing yeast cells to grow on selective media. Since HtrP is a predicted membrane protein, a variation called the membrane yeast two-hybrid (MYTH) or split-ubiquitin system would be more appropriate.
Co-Immunoprecipitation (Co-IP): Co-IP is an antibody-based technique used to isolate a protein and its binding partners from a cell lysate. scienceopen.com An antibody specific to HtrP is used to pull it out of solution. Any proteins that are stably bound to HtrP will be "co-immunoprecipitated." elifesciences.orgportlandpress.com These interacting proteins can then be identified by techniques like Western blotting or mass spectrometry.
Affinity Purification-Mass Spectrometry (AP-MS): AP-MS is a powerful, large-scale approach to identify protein complexes. nih.gov A tagged version of the this compound is expressed in E. coli and purified from the cell lysate using the tag (e.g., via affinity chromatography). frontiersin.org The entire complex of HtrP and its associated proteins is then analyzed by mass spectrometry to identify all the components. medicalnewstoday.comhealthline.comnih.gov This method can provide a comprehensive snapshot of the HtrP interactome under specific conditions, such as heat stress.
Table 4: Methods for this compound-Protein Interaction Mapping
| Method | Principle | Application to HtrP |
| Yeast Two-Hybrid (Y2H)/MYTH | Genetic method where interaction between a "bait" (HtrP) and "prey" protein reconstitutes a functional transcription factor in yeast. | Screening a library of E. coli proteins to identify direct binary interaction partners of HtrP. The MYTH system is suitable for membrane proteins. |
| Co-Immunoprecipitation (Co-IP) | An antibody against HtrP is used to purify it from a cell lysate, along with any stably bound interacting proteins. elifesciences.orgportlandpress.com | Validation of specific, suspected interactions or identification of partners under native conditions. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged version of HtrP is purified along with its entire complex, which is then identified by mass spectrometry. | Unbiased, large-scale identification of the this compound complex components in E. coli. |
Spectroscopic and Calorimetric Methods for Structural and Stability Analysis
A suite of powerful biophysical techniques is employed to probe the structural integrity and stability of the this compound. These methods offer insights into its secondary and tertiary structure, as well as its behavior in solution.
Circular Dichroism (CD) Spectroscopy is a fundamental technique used to analyze the secondary structure of proteins. wikipedia.orgnih.govportlandpress.com By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides a characteristic spectrum that reflects the protein's alpha-helical, beta-sheet, and random coil content. nih.govportlandpress.com This non-destructive method is invaluable for assessing the conformational integrity of purified this compound and for monitoring structural changes induced by mutations, ligand binding, or alterations in environmental conditions such as temperature and pH. portlandpress.com Far-UV CD (170-240 nm) is particularly useful for secondary structure analysis, while near-UV CD (260-300 nm) can provide information about the tertiary structure by probing the environment of aromatic amino acid residues. nih.gov
Analytical Ultracentrifugation (AUC) is a first-principle method that provides detailed information about the size, shape, and association state of macromolecules in solution. beckman.comcoriolis-pharma.comgithub.io By subjecting the this compound to a strong centrifugal field, its sedimentation behavior can be monitored in real-time. isbg.fr There are two main types of AUC experiments: sedimentation velocity (SV) and sedimentation equilibrium (SE). beckman.com SV experiments yield the sedimentation coefficient, which can be used to determine the molecular weight and hydrodynamic shape of the this compound. github.io SE experiments, on the other hand, allow for the precise determination of molecular weight and can be used to study protein-protein interactions and determine binding affinities and stoichiometries. github.ionih.gov AUC is particularly powerful as it analyzes proteins in their native state without interaction with a matrix or surface. beckman.comgithub.io
Dynamic Light Scattering (DLS) , also known as photon correlation spectroscopy, is a non-invasive technique used to measure the size distribution of particles and macromolecules in solution. unchainedlabs.comwyatt.comijs.si DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. wyatt.comnih.gov Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity. unchainedlabs.com This information is used to calculate the hydrodynamic radius of the this compound, providing a measure of its size and an indication of its oligomeric state or the presence of aggregates. nih.gov DLS is a rapid and sensitive method for assessing the quality and homogeneity of this compound preparations. nih.gov
Table 1: Biophysical Techniques for this compound Analysis
| Technique | Principle | Information Gained | Key Advantages |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. wikipedia.org | Secondary and tertiary structure. nih.gov | Non-destructive, sensitive to conformational changes. portlandpress.com |
| Analytical Ultracentrifugation (AUC) | Sedimentation of molecules in a centrifugal field. isbg.fr | Molecular weight, shape, oligomeric state, and interactions. beckman.comgithub.io | First-principle method, analysis in native state. beckman.comcoriolis-pharma.com |
| Dynamic Light Scattering (DLS) | Analysis of light scattering fluctuations from Brownian motion. wyatt.com | Hydrodynamic radius, size distribution, and aggregation. unchainedlabs.comnih.gov | Rapid, non-invasive, low sample requirement. nih.gov |
Cell Biology Techniques
To understand the function of HtrP within a living system, it is crucial to determine its location within the cell and to develop assays that can measure its activity in a cellular context.
Determining where a protein resides within the cell is a critical step in elucidating its function. sigmaaldrich.com For HtrP, techniques like immunofluorescence and reporter fusions are instrumental.
Immunofluorescence (IF) is a widely used technique to visualize the subcellular localization of proteins. nih.gov This method involves using specific antibodies that recognize and bind to the this compound within fixed and permeabilized cells. sigmaaldrich.com These primary antibodies are then detected by secondary antibodies that are conjugated to fluorophores. When excited by light of a specific wavelength, the fluorophores emit light, allowing the location of the this compound to be visualized using a fluorescence microscope. nih.gov Co-localization studies, where the cell is also stained with markers for specific organelles, can pinpoint the exact subcellular compartment where HtrP is located. sigmaaldrich.comaddgene.org
Reporter Fusions offer an alternative and complementary approach to immunofluorescence for studying protein localization. promega.cawikipedia.org In this method, the gene encoding the this compound is genetically fused to a gene encoding a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase. promega.comnih.gov When this fusion construct is expressed in cells, the this compound is produced with the reporter protein attached. The localization of the fusion protein can then be directly visualized by detecting the fluorescence of GFP or the luminescence from the luciferase substrate. promega.ca This technique allows for the study of HtrP localization in living cells, providing dynamic information about its potential movement between different cellular compartments. nih.gov
Once the localization of HtrP is known, functional assays in cell culture models can be developed to probe its biological role. biotechnologia-journal.orgbmglabtech.com These assays are designed to measure a specific cellular process that is hypothesized to be influenced by HtrP. The design of the assay depends on the suspected function of HtrP. For example, if HtrP is thought to be involved in a particular signaling pathway, a reporter gene assay could be used where the expression of a reporter gene is driven by a promoter that is regulated by that pathway. wikipedia.org Changes in HtrP expression or activity would then be reflected in changes in the reporter signal. bmglabtech.com Other cell-based assays can measure a wide range of cellular phenomena, including cell proliferation, apoptosis, and changes in cell morphology, providing a platform to investigate the functional consequences of HtrP activity. biotechnologia-journal.org High-content screening (HCS) platforms can be employed to perform these assays in a high-throughput manner, allowing for the screening of many conditions or potential modulators of HtrP function. nih.gov
Computational and Bioinformatics Approaches
In conjunction with experimental techniques, computational and bioinformatics tools provide powerful means to analyze the this compound sequence, predict its structure, and simulate its dynamic behavior. researchgate.netpnas.org
The amino acid sequence of HtrP can be analyzed using various bioinformatics tools to gain initial insights into its potential function and evolutionary relationships. Sequence alignment tools like BLAST and Clustal Omega are used to compare the HtrP sequence with other protein sequences in public databases. uniprot.org Significant sequence similarity to proteins of known function can suggest a similar role for HtrP.
Domain prediction servers such as Pfam and InterPro are used to identify conserved domains within the HtrP sequence. ebi.ac.ukxfam.org These domains are often modular units with specific functions, and their identification can provide strong clues about the biochemical activities of HtrP. xfam.orginserm.fr
When an experimental structure of HtrP is not available, comparative modeling (or homology modeling) can be used to build a three-dimensional model of the protein. wikipedia.orgmicrobenotes.com This method relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. wikipedia.org The process involves identifying a homologous protein with a known experimental structure (the template), aligning the HtrP sequence with the template sequence, and then building a model of HtrP based on the template's structure using software like MODELLER. salilab.orgnih.govsalilab.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. wikipedia.org
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of proteins over time. pnas.org Starting from a structural model of HtrP, MD simulations solve Newton's equations of motion for all the atoms in the system, providing a trajectory of how the protein's conformation changes over time. frontiersin.orgoup.com These simulations, often performed using software packages like GROMACS, can reveal information about the flexibility of different regions of the protein, conformational changes that may be important for its function, and interactions with other molecules. uams.eduacs.org By analyzing the simulation trajectories, researchers can gain insights into the relationship between the structure, dynamics, and function of the this compound. pnas.orguq.edu.au
Table 2: Computational Tools for this compound Analysis
| Approach | Tool/Software Examples | Purpose |
|---|---|---|
| Sequence Alignment | BLAST, Clustal Omega uniprot.org | Identify homologous proteins and conserved regions. |
| Domain Prediction | Pfam, InterPro ebi.ac.ukxfam.org | Identify functional domains within the protein sequence. |
| Comparative Modeling | MODELLER salilab.orgnih.gov | Predict the 3D structure based on a homologous template. |
| Molecular Dynamics | GROMACS uams.edu | Simulate the dynamic behavior and conformational changes of the protein. |
Network Analysis of this compound Interactions
Network analysis of protein-protein interactions (PPIs) provides a powerful framework for understanding the functional context of proteins within a cell. For a protein like HtrP, which is implicated in stress responses, mapping its interaction network can reveal the pathways and molecular machinery it modulates. In the model cyanobacterium Synechocystis sp. PCC 6803, a common organism for studying photosynthetic and stress-response mechanisms, large-scale interactome studies have laid the groundwork for such analyses. While a specific protein designated "HtrP" is not prominently documented in major Synechocystis databases, the methodologies for network analysis are well-established and can be applied to any protein of interest, including the family of High-Temperature Requirement (Htr) and Heat Shock Proteins (HSPs) to which a putative HtrP would belong.
Systematic studies in Synechocystis have utilized high-throughput techniques to map the global protein interaction landscape. oup.comnih.gov These efforts are crucial because many biological functions are carried out by multi-protein complexes, and understanding these connections is key to deciphering the roles of uncharacterized proteins. oup.commdpi.com The resulting interaction networks offer a systems-level view of cellular processes, moving beyond the study of individual components. frontiersin.org
Methodologies for Interactome Mapping
Several high-throughput methods have been employed to generate the comprehensive protein-protein interaction data necessary for network analysis in organisms like Synechocystis.
Yeast Two-Hybrid (Y2H): This genetic method is designed to detect binary protein interactions. In a large-scale study on Synechocystis sp. PCC 6803, a modified high-throughput Y2H assay was used to screen 1,825 proteins, resulting in the identification of 3,236 independent interactions involving 1,920 proteins. nih.govoup.com This technique is particularly useful for discovering novel interactions and has been instrumental in building a foundational map of the cyanobacterial interactome. nih.gov
Co-fractionation Coupled with Mass Spectrometry (CoFrac-MS): This biochemical approach identifies proteins that are part of stable complexes. Cellular extracts are separated using chromatographic techniques, and the fractions are analyzed by mass spectrometry. Proteins that consistently appear in the same fractions are inferred to be part of a complex. A global analysis of Synechocystis using this method identified 291 multi-protein complexes, involving 2,062 proteins and defining over 24,000 PPIs. oup.comnih.gov
These experimental datasets are often integrated with computational predictions and data from curated databases like SynechoNET, STRING, and IntAct to build more robust and comprehensive interaction networks. oup.comnih.gov
Detailed Research Findings
Network analysis of the Synechocystis interactome reveals a complex web of connections. The networks are often "scale-free," meaning that most proteins (nodes) have few interactions, while a small number of "hub" proteins have many connections. oup.com These hubs are frequently essential proteins involved in central biological processes.
In the context of stress response, proteins like DnaK1 (a Hsp70 homolog) and the serine protease HtrA are identified as important nodes within the interaction network. oup.comportlandpress.com Analysis of their interactions provides a blueprint for how the cell coordinates protein quality control under stress. For instance, network data shows that heat shock proteins and ribosomes are highly connected, highlighting the critical need to manage protein synthesis and folding during stress. oup.comoup.com
The following tables summarize known interactions for key heat shock and stress-response proteins in Synechocystis sp. PCC 6803, which serve as analogs for a hypothetical this compound. These interactions were identified through large-scale Y2H and CoFrac-MS studies.
Table 1: Experimentally Determined Interactions of HtrA (slr1204) in Synechocystis sp. PCC 6803
| Interacting Protein (Gene Name) | Protein Function | Method of Detection |
|---|---|---|
| HhoA (sll1679) | HtrA-like serine protease | Y2H nih.gov |
| HhoB (sll1471) | HtrA-like serine protease | Y2H nih.gov |
| slr1778 | Hypothetical protein | Y2H nih.gov |
| slr0006 | Hypothetical protein | Y2H nih.gov |
Table 2: High-Confidence Interactors of DnaK1 (slr0083) from Co-fractionation Data
| Interacting Protein (Gene Name) | Protein Function | Method of Detection |
|---|---|---|
| DnaJ (sll0897) | Co-chaperone, stimulates DnaK ATPase activity | CoFrac-MS oup.com |
| GrpE (sll0084) | Nucleotide exchange factor for DnaK | CoFrac-MS oup.com |
| GroEL1 (sll0409) | Chaperonin, protein folding | CoFrac-MS oup.com |
| ClpB1 (sll1580) | Chaperone, disaggregates proteins | CoFrac-MS oup.com |
| Rpl23 (sll1807) | 50S ribosomal protein L23 | CoFrac-MS oup.com |
These interaction networks not only confirm expected associations, such as between DnaK1 and its co-chaperones DnaJ and GrpE, but also reveal novel connections. For example, the interaction between chaperone systems and ribosomal proteins underscores the tight coupling of protein synthesis and quality control. oup.com By placing a protein like HtrP within such a network, researchers can generate hypotheses about its function based on the principle of "guilt by association," where interacting proteins often share related functions. frontiersin.org This approach is particularly valuable for the many "hypothetical" proteins in the Synechocystis genome, allowing for functional predictions based on their network neighbors. nih.gov
Future Directions in Htrp Protein Research
Elucidating Uncharacterized HtrP Protein Homologs
A significant future direction in this compound research involves the systematic elucidation of uncharacterized homologs across diverse organisms. While some HtrP proteins may be well-studied, many hypothetical or uncharacterized proteins predicted from genomic data across various species, including bacteria and eukaryotes, still lack functional annotation. frontiersin.orgfrontiersin.orgnih.gov Future efforts will focus on applying advanced bioinformatics tools and experimental techniques to predict and validate the functions of these less-understood HtrP variants. frontiersin.orgnih.gov Comparative homology analysis and the identification of conserved domains will be crucial initial steps. frontiersin.orgresearchgate.net High-throughput approaches, including those analyzing novel peptides and protein variants in different conditions, will be instrumental in this endeavor. frontiersin.org Characterizing these homologs is vital not only for understanding the evolutionary landscape of HtrP proteins but also for potentially identifying novel functions or species-specific adaptations. The challenge lies in moving from sequence prediction to experimental validation of expression and function for this substantial fraction of proteomes. frontiersin.orgnih.gov Prioritizing non-homologous hypothetical proteins could also be important for applications such as designing specific therapeutic targets. frontiersin.org
Comprehensive Mapping of this compound Interactomes
Mapping the complete set of interactions that HtrP proteins engage in within the cell is a critical future research area. Proteins rarely function in isolation, and their roles are often dictated by their interactions with other proteins, nucleic acids, and molecules. dana-farber.org Comprehensive interactome mapping for HtrP proteins will involve the application and refinement of high-throughput techniques such as yeast two-hybrid screening, affinity purification coupled with mass spectrometry (AP-MS), and co-fractionation followed by mass spectrometry. dana-farber.orgbiorxiv.orgnih.govportlandpress.com While significant progress has been made in mapping interactomes, challenges remain in achieving complete coverage and capturing the dynamic and context-specific nature of these interactions, including those involving alternative spliceforms and post-translational modifications. dana-farber.orgbiorxiv.orgnih.gov Future research will benefit from the development of new, more sensitive, and faster screening technologies capable of identifying interactions for a wider range of protein forms and in different cellular states. biorxiv.orgportlandpress.comnih.gov Integrating interactome data with other cellular information will provide a more complete picture of how HtrP proteins function within complex biological networks. biorxiv.org
Understanding this compound Dynamics at Atomic Resolution
Understanding the dynamic behavior of HtrP proteins at an atomic level is essential for deciphering their mechanisms of action, particularly for functions that involve conformational changes or interactions with other molecules. Future research will push the boundaries of structural biology techniques to capture the intricate motions of HtrP proteins. This will involve the increased use of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides atomic-resolution insights into protein motions across various timescales, and advanced X-ray crystallography, including time-resolved approaches that can visualize structural changes in real-time. researchgate.netnih.govrsc.orgnih.gov Cryo-Electron Microscopy (Cryo-EM) will also play a crucial role in resolving the structures of HtrP proteins, potentially in complex with their interaction partners, and capturing different conformational states. researchgate.net Furthermore, computational methods, such as molecular dynamics simulations, will be indispensable for modeling protein motions and interpreting experimental data, providing detailed trajectories of atomic movements. researchgate.netnih.gov The integration of these experimental and computational approaches will enable a more comprehensive and dynamic view of this compound structure and function. researchgate.netnih.gov Techniques like high-speed Atomic Force Microscopy (AFM) also offer the potential to observe this compound dynamics and interactions at the single-molecule level with high spatial and temporal resolution. azonano.com
Integration of Multi-Omics Data for Systems-Level this compound Analysis
Q & A
Q. What experimental approaches confirm the nuclear localization of HTRP (SAP30BP) in human cells?
Immunofluorescence microscopy using anti-SAP30BP antibodies in HeLa cells revealed nuclear localization via a bipartite nuclear localization signal (NLS) . Co-transfection with nuclear markers (e.g., DAPI) and subcellular fractionation followed by Western blotting can validate localization. Li et al. (2004) also identified HTRP’s interaction with SAP30 using co-immunoprecipitation (Co-IP) .
Q. How can genetic knockouts demonstrate the essentiality of htrP in E. coli under thermal stress?
Insertional inactivation of htrP via Tn10 transposon mutagenesis (e.g., htrP698::Tn10) prevents colony formation at >37°C. Complementation assays with plasmid-borne htrP restore growth, confirming its temperature-dependent essentiality . Growth curves at 30°C vs. 42°C further quantify thermal sensitivity.
Q. What methods identify HTRP’s role in transcriptional repression in human cells?
Chromatin immunoprecipitation (ChIP) with anti-HTRP antibodies identifies promoter regions bound by HTRP. Coupling this with histone deacetylase (HDAC) activity assays (e.g., fluorometric detection) reveals repression mechanisms. Li et al. (2004) linked HTRP to SIN3-HDAC complexes via Co-IP .
Advanced Research Questions
Q. How to resolve conflicting data on HTRP’s dual roles in cell survival and apoptosis?
Time-course siRNA knockdown combined with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling can identify context-dependent pathways. Li et al. (2004) proposed that HTRP’s LXXXIXXL motif mediates interactions with SAP30 (survival) or apoptotic regulators like caspases . Live-cell imaging with caspase-3/7 biosensors can track apoptosis dynamics post-knockdown.
Q. Why does htrP transcription decrease at high temperatures despite its protein’s critical role in E. coli thermotolerance?
Post-transcriptional regulation, such as increased translational efficiency or protein stability, may compensate. Raina et al. (1991) observed persistent HtrP protein via SDS-PAGE despite reduced mRNA . Ribosome profiling and 35S-methionine pulse-chase experiments can quantify translation rates and protein half-life under heat stress.
Q. What structural features of HtrP are critical for E. coli survival at elevated temperatures?
Site-directed mutagenesis of predicted transmembrane domains (TMDs) and homology modeling against LuxH (64.4% identity) can pinpoint functional motifs . Thermal shift assays (TSA) with purified HtrP mutants assess structural stability. Deletion of TMDs in htrP::fk KanR mutants abolishes thermal tolerance, confirming their necessity.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
